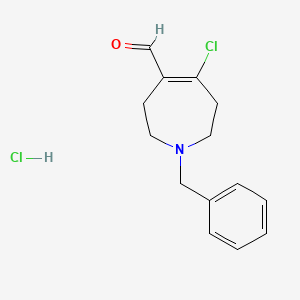
3-(1-benzothiophen-2-yl)-6-chloropyridazine
Vue d'ensemble
Description
3-(1-Benzothiophen-2-yl)-6-chloropyridazine is a heterocyclic compound that features a benzothiophene moiety fused with a chloropyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-alkynylthiophenols followed by chlorination and subsequent coupling with pyridazine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as Rhodium or Copper in Ullmann-type couplings is prevalent .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropyridazine moiety to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminopyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(1-benzothiophen-2-yl)-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Known for its antimicrobial and antileishmanial activities.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: Exhibits affinity towards serotonin receptors and potential antidepressant properties.
Uniqueness: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine stands out due to its unique combination of a benzothiophene and chloropyridazine moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Propriétés
Formule moléculaire |
C12H7ClN2S |
|---|---|
Poids moléculaire |
246.72 g/mol |
Nom IUPAC |
3-(1-benzothiophen-2-yl)-6-chloropyridazine |
InChI |
InChI=1S/C12H7ClN2S/c13-12-6-5-9(14-15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H |
Clé InChI |
DMHAOTJKABKQIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=NN=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



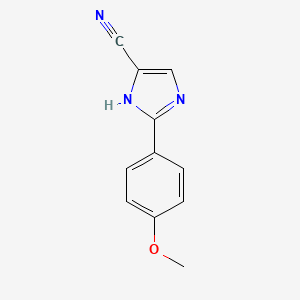
![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
![1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B8666485.png)
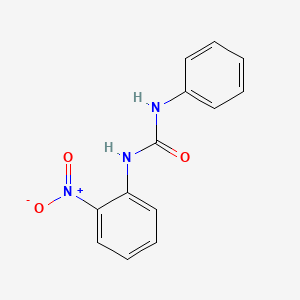
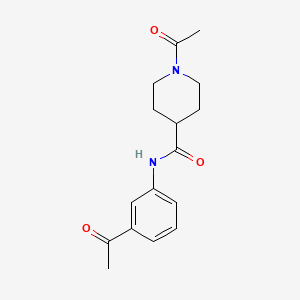
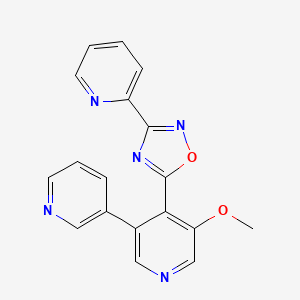
![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)



